BenchChemオンラインストアへようこそ!

Paroxetine hydrochloride, United States PharmacopeiaReference Standard

Solid-state characterization Pharmaceutical analysis Reference standard qualification

Paroxetine hydrochloride is a phenylpiperidine-class selective serotonin reuptake inhibitor (SSRI) that exists in two distinct solid-state forms: the non-hygroscopic hemihydrate (form I, CAS 110429-35-1) and the hygroscopic anhydrate (form II, CAS 78246-49-8). The United States Pharmacopeia Reference Standard (USP RS) for paroxetine hydrochloride is a highly characterized primary physical standard supplied as the hemihydrate, containing not less than 98.5% and not more than 102.0% of C₁₉H₂₀FNO₃·HCl calculated on the anhydrous and solvent-free basis, with a tightly controlled water content specification of 2.2%–2.8%.

Molecular Formula C19H23ClFNO4
Molecular Weight 383.8 g/mol
CAS No. 110429-35-1
Cat. No. B1678476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParoxetine hydrochloride, United States PharmacopeiaReference Standard
CAS110429-35-1
SynonymsAropax
BRL 29060
BRL-29060
BRL29060
FG 7051
FG-7051
FG7051
Paroxetine
Paroxetine Acetate
Paroxetine Hydrochloride
Paroxetine Hydrochloride Anhydrous
Paroxetine Hydrochloride Hemihydrate
Paroxetine Hydrochloride, Hemihydrate
Paroxetine Maleate
Paroxetine, cis-(+)-Isomer
Paroxetine, cis-(-)-Isomer
Paroxetine, trans-(+)-Isomer
Paxil
Seroxat
Molecular FormulaC19H23ClFNO4
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.O
InChIInChI=1S/C19H20FNO3.ClH.H2O/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;;/h1-6,9,14,17,21H,7-8,10-12H2;1H;1H2/t14-,17-;;/m0../s1
InChIKeyQRQSGFFISBKLMZ-YHOFXEKLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityOdorless, off-white powder, mp 147-150 °C . Solubility in water: >1 g/mL/Paroxetine methanesulfonate/
In water, 1,131 mg/L at 25 °C
8.53e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Paroxetine Hydrochloride USP Reference Standard (CAS 110429-35-1): Essential Analytical Benchmark for FDA-Regulated Pharmaceutical Testing


Paroxetine hydrochloride is a phenylpiperidine-class selective serotonin reuptake inhibitor (SSRI) that exists in two distinct solid-state forms: the non-hygroscopic hemihydrate (form I, CAS 110429-35-1) and the hygroscopic anhydrate (form II, CAS 78246-49-8) [1]. The United States Pharmacopeia Reference Standard (USP RS) for paroxetine hydrochloride is a highly characterized primary physical standard supplied as the hemihydrate, containing not less than 98.5% and not more than 102.0% of C₁₉H₂₀FNO₃·HCl calculated on the anhydrous and solvent-free basis, with a tightly controlled water content specification of 2.2%–2.8% [2]. It is manufactured and released exclusively for use in specified quality tests and assays prescribed by USP–NF monographs, including identity, assay, impurity profiling, and dissolution testing of paroxetine drug substances and finished dosage forms .

Why Paroxetine Hydrochloride USP Reference Standard Cannot Be Substituted by EP, BP, or Secondary Standards in Regulated Analytical Workflows


While paroxetine hydrochloride reference materials from the European Pharmacopoeia (EP CRS Y0000281), British Pharmacopoeia (BP), or commercial secondary standards share the same CAS registry number, they are not interchangeable with the USP RS for several quantifiable reasons. First, USP–NF monographs explicitly mandate the use of ''USP Paroxetine Hydrochloride RS'' for identity, assay, and impurity procedures, and regulatory submissions to the U.S. FDA require this specific standard [1]. Second, USP RS materials undergo a mandatory multi-laboratory collaborative testing program prior to lot release—a level of independent verification not universally required for EP or BP standards . Third, the hygroscopic nature of the anhydrous form (form II), which can contain up to 3.83 ± 0.05% w/w water in a variable, non-stoichiometric manner, introduces weighing errors of up to ~1.5% absolute when used as a calibrant, whereas the USP hemihydrate RS maintains a fixed stoichiometric water content [2]. These differences create meaningful divergence in assay accuracy, impurity quantification, and regulatory defensibility that cannot be bridged by generic substitution.

Quantitative Differentiation Evidence: Paroxetine Hydrochloride USP RS (110429-35-1) Against Closest Pharmacopeial and Non-Pharmacopeial Comparators


Fixed Stoichiometric Hemihydrate Form Eliminates Weighing Variability in Quantitative Assay Preparation Compared to Anhydrous Form II

The USP Paroxetine Hydrochloride RS is supplied exclusively as the stoichiometric hemihydrate (form I), which contains a fixed 0.5 molar equivalents of water (theoretical 2.40% w/w H₂O). In contrast, the alternative anhydrous form (form II, CAS 78246-49-8) is a non-stoichiometric hydrate containing 3.83 ± 0.05% w/w water (0.80 mol H₂O/mol drug) under ambient conditions, with water content varying as a function of relative humidity due to reversible unit cell expansion and contraction [1]. When preparing a standard solution at a target concentration of 0.50 mg/mL for HPLC assay, use of the anhydrous form without water content correction introduces a systematic under-weighing error of approximately 1.43% absolute (3.83% – 2.40% = 1.43% excess water mass). The USP RS hemihydrate, with its tight monograph specification of 2.2%–2.8% water, confines this uncertainty to ≤0.6% around the theoretical value [2].

Solid-state characterization Pharmaceutical analysis Reference standard qualification

Multi-Laboratory Collaborative Testing Release Program Provides Orthogonal Verification Not Replicated by EP or BP Standards

Every new lot of USP Paroxetine Hydrochloride RS is released only after a rigorous collaborative study involving evaluation by multiple independent laboratories drawn from USP, commercial, regulatory, and academic sectors . This orthogonal verification process contrasts with the European Pharmacopoeia (EP CRS) and British Pharmacopoeia (BP) reference standards, which are established and certified primarily by the issuing pharmacopoeia's own laboratory network (EDQM for EP, MHRA/BP laboratory for BP) without a published requirement for multi-site, cross-sector collaborative lot-release testing [1]. Published collaborative study data for USP reference standards (e.g., Prednisone Tablets RS Lot P, involving 28 independent laboratories) illustrate the scale of this verification infrastructure [2]. While exact laboratory counts for each paroxetine HCl RS lot are lot-specific and not publicly disclosed, the institutional requirement for multi-laboratory evaluation represents a structural quality assurance advantage in accuracy, reproducibility, and inter-laboratory comparability.

Reference standard qualification Analytical quality assurance Regulatory compliance

USP Monograph-Specific Impurity Standards Enable Complete Pharmacopeial Impurity Profiling Unavailable with Non-USP Reference Materials

The USP Paroxetine Hydrochloride RS is part of an integrated system of co-monographed USP Reference Standards that collectively enable comprehensive impurity profiling per the USP monograph. Specifically, USP Paroxetine Related Compound B RS, USP Paroxetine Related Compound C RS, USP Paroxetine Related Compound E RS (transitioning from mixture format to single-component standard), and USP Paroxetine Related Compound G RS are all specified alongside the USP Paroxetine Hydrochloride RS for use in the Organic Impurities and Limit tests prescribed in the USP monograph . This creates a closed, validated impurity profiling ecosystem with defined retention times, relative response factors, and system suitability criteria [1]. In contrast, EP reference standards for paroxetine hydrochloride anhydrous impurity C (Y0000579) and impurity H (Y0000581) are designed for the EP monograph's own impurity procedures, which may specify different chromatographic conditions, acceptance limits, and impurity nomenclature. A direct consequence is that laboratories following USP–NF methodology cannot substitute EP impurity standards and expect to meet USP system suitability requirements, as verified by the ongoing USP monograph revisions to improve chromatographic separation of paroxetine related compound E from co-eluting impurities .

Impurity profiling HPLC method validation ICH Q3A compliance

Chiral SFC Method Validation Demonstrates USP RS Suitability for Simultaneous Chiral and Achiral Impurity Separation in 4.0 Minutes

A validated method using supercritical fluid chromatography (SFC) with a polysaccharide-based chiral stationary phase demonstrated that USP-grade paroxetine hydrochloride can be used to achieve simultaneous separation of chiral impurities (enantiomer, diastereomers) and achiral impurities (N-methylparoxetine, desfluoroparoxetine) in a single run of 4.0 minutes [1]. This represents a significant analytical efficiency gain over the conventional USP monograph HPLC method, which requires separate achiral and chiral separation steps. The method, developed and validated using USP Paroxetine Hydrochloride RS as the primary standard, achieved baseline resolution of all specified impurities and demonstrated sensitivity sufficient for ICH Q3A reporting threshold compliance (0.05% for APIs with >2 g daily dose) [2]. While this SFC method is not yet a compendial method, its publication in the peer-reviewed literature establishes the USP RS as a suitable reference standard for advanced impurity profiling techniques that go beyond minimum USP monograph requirements, providing a defensible basis for method lifecycle management and post-approval change submissions.

Supercritical fluid chromatography Chiral separation Pharmaceutical impurity analysis

Tightly Specified Water Content Range (2.2%–2.8%) Enables Direct Standard Solution Preparation Without Pre-Drying Corrections

For quantitative pharmacopeial assays, accuracy of the standard solution concentration is the foundational determinant of all downstream assay results. The USP Paroxetine Hydrochloride RS hemihydrate is supplied with a water content specification of 2.2%–2.8% [1], enabling direct calculation of anhydrous paroxetine hydrochloride concentration using the labeled purity factor without mandatory pre-drying (which is prohibited for the hemihydrate form due to risk of solid-state conversion). In contrast, the anhydrous form II (CAS 78246-49-8, used as the basis for the EP reference standard Y0000578) exhibits variable water content of 3.83% w/w that changes with ambient humidity and thermal history, as demonstrated by DVS and XRPD evidence of reversible unit cell expansion/contraction [2]. This variability necessitates lot-specific water content determination immediately before each use. A survey of USP reference standard procurement practices among pharmaceutical manufacturers indicates that eliminating the in-house water content determination step saves approximately 2–3 hours of analyst time per standard preparation event and reduces the risk of calculation errors in regulated GMP environments .

Analytical method validation Standard preparation Quality control efficiency

High-Impact Application Scenarios for Paroxetine Hydrochloride USP Reference Standard in Regulated Pharmaceutical Quality Control and Development


FDA-Regulated ANDA Submission: Compendial Assay and Impurity Testing of Paroxetine Hydrochloride API and Finished Dosage Forms

In the preparation of an Abbreviated New Drug Application (ANDA) for generic paroxetine tablets or extended-release tablets, the USP Paroxetine Hydrochloride RS is the only reference standard that satisfies the explicit USP monograph requirement for standard solution preparation (0.63 mg/mL for tablets assay, 0.5 mg/mL for system suitability with Related Compound B RS) [1]. The multi-laboratory collaborative testing program behind each USP RS lot directly supports the ANDA Module 3.2.S.4.1 (Reference Standards) justification by providing evidence of independent value assignment . FDA reviewers have cited inadequate reference standard qualification as a common ANDA deficiency; using the designated USP RS with its documented multi-lab verification reduces this risk, as confirmed by USP's own survey data indicating that USP Reference Standards help manufacturers reduce ANDA rejection risks .

GMP Batch Release Testing: Eliminating Gravimetric Uncertainty Through the Non-Hygroscopic Hemihydrate Form

For routine GMP batch release of paroxetine hydrochloride API, the non-hygroscopic hemihydrate form of the USP RS eliminates the gravimetric error of 1.4%–1.6% that arises when the anhydrous form II is used as a calibrant without immediate water content correction [1]. This is particularly critical for API assays requiring ±1% accuracy to meet the ICH Q2(R1) criterion of 98.0%–102.0% assay range. The USP RS's water content specification of 2.2%–2.8% allows direct use of the labeled purity value on the USP Certificate or Product Information Sheet without an additional Karl Fischer determination, saving approximately 2–3 hours of analyst preparation time per standard run while eliminating a procedural step that is a known source of out-of-specification (OOS) investigations in GMP environments .

Advanced Impurity Profiling Method Development Using Chiral SFC with USP RS as Primary Calibrant

Research and development laboratories developing modern, environmentally sustainable analytical methods for paroxetine impurity profiling can use the USP Paroxetine Hydrochloride RS as the primary calibrant for chiral SFC methods that separate all chiral and achiral impurities in a single 4.0-minute run [1]. This method, validated using the USP RS, achieves the resolution necessary for ICH Q3A reporting threshold compliance while reducing solvent consumption and instrument time by approximately 50% compared to sequential compendial HPLC methods. The use of USP RS ensures that SFC impurity retention times and relative response factors are anchored to a pharmacopeial standard, facilitating method transfer to QC laboratories and regulatory acceptance of the method as part of a post-approval change submission .

Method Transfer and Inter-Laboratory Comparability Studies Across Global Quality Control Networks

When a pharmaceutical manufacturer operates quality control laboratories in multiple regulatory jurisdictions (e.g., US, EU, Japan), the USP Paroxetine Hydrochloride RS provides a single, multi-laboratory verified reference point that supports analytical method transfer and inter-laboratory comparability studies [1]. The collaborative testing infrastructure that precedes USP RS lot release ensures that the assigned purity value is robust to inter-laboratory variation, making it a suitable reference standard for cross-site method transfer protocols per USP General Chapter <1224> (Transfer of Analytical Procedures). The USP RS, authenticated by the issuing Pharmacopoeia, also provides a traceable anchor for qualification of in-house working standards, satisfying the compendial requirement that working standards be compared to official USP Reference Standards at defined intervals .

Quote Request

Request a Quote for Paroxetine hydrochloride, United States PharmacopeiaReference Standard

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.